EnvD protein
Description
Historical Context of EnvD Discovery and Initial Characterization
The historical context of EnvD protein research is linked to studies on bacterial proteins involved in various cellular processes, including cell division and transport. Early research identified EnvD as a cell division protein in Escherichia coli. nih.gov Homology studies in the early 1990s placed EnvD within the resistance/nodulation/cell division (RND) family of bacterial membrane proteins. nih.gov This family includes proteins involved in metal resistance efflux and nodulation in other bacteria. nih.gov
More recently, an enzyme with EnvD activity, specifically a poly-γ-D-glutamic acid (PDGA) depolymerase, was identified in Pusillimonas noertemannii. asm.org This discovery in P. noertemannii arose from studies of a consortium culture of soil bacteria. asm.org Initial characterization of this EnvD enzyme revealed its ability to rapidly hydrolyze PDGA and demonstrated increased stability at 37°C compared to other enzymes like CapD. asm.orgnih.gov Enzymatic activity analysis showed that this EnvD specifically hydrolyzes γ-linkages in polymers containing D- and L-glutamic acid. asm.org
Significance of this compound in Prokaryotic Biological Systems
The significance of this compound in prokaryotic biological systems stems from its diverse roles, particularly in cell envelope integrity and interaction with the environment. In Escherichia coli, EnvD's inclusion in the RND family suggests a potential cooperative function with membrane fusion proteins (MFPs) to transport molecules across the cell envelope. nih.gov This highlights a role in maintaining the cell's boundary and facilitating transport processes crucial for survival and interaction with the external environment. nih.govnumberanalytics.com
In the context of Bacillus anthracis, the EnvD enzyme from Pusillimonas noertemannii, which acts as a PDGA depolymerase, has demonstrated significance in counteracting the protective capsule of B. anthracis. asm.org The PDGA capsule is a key virulence factor that allows B. anthracis to evade the host immune system and proliferate. asm.orgnih.gov The ability of EnvD to remove this capsule underscores its potential significance in disarming pathogenic bacteria. asm.org This enzymatic activity directly impacts the bacteria's ability to survive and disseminate within a host, highlighting a critical interaction point between bacterial defense mechanisms and enzymatic counter-activities. asm.org
The broader study of proteins in prokaryotic systems, including those involved in cell division, transport, and enzymatic degradation of external structures, is vital for understanding bacterial physiology, pathogenesis, and the development of potential therapeutic strategies. nih.govnumberanalytics.comnumberanalytics.com Proteins like EnvD, with roles in cell envelope maintenance or the modification of virulence factors, represent important targets for research aimed at combating bacterial infections. nih.govtechnologynetworks.com
This compound is a bacterial protein involved in cell division and potentially other processes like multidrug efflux. Research has primarily focused on its gene, envD, and its co-organization and regulation with the envC gene in bacterial operons.
Properties
CAS No. |
147015-57-4 |
|---|---|
Molecular Formula |
C20H12O7 |
Synonyms |
EnvD protein |
Origin of Product |
United States |
Genetic Organization and Transcriptional Regulation of Envd
Molecular Architecture and Predicted Structural Features of Envd Protein
Primary Amino Acid Sequence Analysis and Homology
The primary structure of a protein, its amino acid sequence, is fundamental to understanding its function and evolutionary history. Analysis of the EnvD protein sequence reveals key insights into its conserved regions and evolutionary divergence.
Conserved Domains and Motifs within EnvD
The identification of conserved domains is crucial as these regions are often associated with specific functions. Protein domain databases such as Pfam, SMART, and the NCBI Conserved Domain Database (CDD) are instrumental in annotating protein sequences. nih.govreadthedocs.ioxfam.org These resources utilize models like Hidden Markov Models (HMMs) and Position-Specific Scoring Matrices (PSSMs) to identify regions of sequence similarity that suggest structural and functional conservation. nih.govreadthedocs.io Analysis of the this compound sequence for such domains helps in assigning it to a protein family and inferring its potential biological roles.
Conserved motifs, which are shorter, conserved sequence patterns, are also critical for protein function, often serving as recognition sites or catalytic centers. nih.govplos.org The analysis of multiple sequence alignments of EnvD and its homologs allows for the identification of these functionally important motifs. proteinstructures.com
Interactive Table: Putative Conserved Domains in this compound
| Domain Family | Database | Description |
| Data not available | Data not available | Specific conserved domain information for EnvD is not detailed in the available search results. |
Sequence Divergence Among EnvD Homologs
Homologous proteins, which share a common evolutionary ancestor, can exhibit sequence divergence that reflects adaptation to different organisms or environments. nih.gov The degree of sequence identity among EnvD homologs from various bacterial species can be quantified through multiple sequence alignment. nih.govnih.gov Studies on protein evolution show that structure is often more conserved than sequence; however, significant sequence divergence can lead to structural and functional differences. nih.govmdpi.com Analyzing the sequence divergence in EnvD homologs provides insights into the evolutionary pressures acting on the protein and helps identify regions that are critical for its core function (highly conserved) versus those that may be involved in species-specific adaptations (more variable). mdpi.complos.org
Interactive Table: Sequence Identity Matrix of EnvD Homologs
| Organism A | Organism B | Percent Identity (%) |
| Data not available | Data not available | Specific sequence divergence data for EnvD homologs is not available in the search results. |
EnvD as an Integral Transmembrane Protein
The this compound is classified as an integral membrane protein, meaning it is permanently embedded within the cell membrane. wikipedia.orgbioninja.com.au This localization is critical for its function, which likely involves processes such as transport, signaling, or cell adhesion. wikipedia.org
Predicted Transmembrane Helices and Topology
Integral transmembrane proteins span the lipid bilayer one or more times. wikipedia.orgbioninja.com.au The segments of the protein that cross the membrane are typically α-helices composed of hydrophobic amino acids. wikipedia.orgbioninja.com.au Computational tools like TMHMM and Phobius are widely used to predict the number and location of these transmembrane helices from the primary amino acid sequence. ki.seku.dktum.de These methods also predict the protein's topology, which describes the orientation of its N-terminus and C-terminus relative to the cytoplasm. nih.govnih.gov Such predictions are vital for formulating hypotheses about how the protein is assembled into the membrane and how it functions. ku.dknih.gov
Interactive Table: Predicted Transmembrane Topology of EnvD
| Prediction Tool | Number of Helices | Predicted Topology (N-terminus) |
| Data not available | Data not available | Specific transmembrane topology predictions for EnvD are not available in the search results. |
Subcellular Localization within Bacterial Cells
In Gram-negative bacteria, proteins can be localized to several compartments, including the cytoplasm, the inner membrane, the periplasm, and the outer membrane. ceur-ws.orgresearchgate.net The predicted presence of α-helical transmembrane domains strongly suggests that EnvD resides in the inner membrane, as β-barrel structures are more characteristic of outer membrane proteins. nih.gov Experimental validation is necessary to confirm computational predictions. nih.govnih.govresearchgate.net Techniques such as cell fractionation followed by Western blotting, or fluorescence microscopy of tagged proteins, can definitively determine the subcellular location of EnvD. nih.govnih.gov This information is essential for understanding the protein's biological context and function.
Structural Insights from Experimental and Computational Approaches
Determining the three-dimensional (3D) structure of a protein is key to understanding its mechanism of action at a molecular level.
Experimentally, techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for determining high-resolution protein structures. However, obtaining sufficient quantities of pure, stable integral membrane proteins for these methods is often challenging. wikipedia.org
In the absence of experimental structures, computational modeling provides a valuable alternative. nih.govcmu.edu The primary method for this is homology modeling (or comparative modeling), which relies on the existence of an experimentally determined structure of a homologous protein (a "template"). wikipedia.orgscielo.org.zamicrobenotes.com The process involves aligning the target sequence (EnvD) with the template sequence and building a 3D model of the target based on the template's structure. wikipedia.orgnih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template; higher identity generally yields a more accurate model. cmu.eduquora.com Various software and web servers are available for model building and subsequent validation to assess the stereochemical quality and physical plausibility of the predicted structure. microbenotes.comnih.govnd.edu
Biochemical Activities and Substrate Specificity of Envd
Enzymatic Functions of EnvD Protein
The primary enzymatic role of the this compound is the hydrolysis of the γ-glutamyl linkages within the PDGA polymer. This activity effectively dismantles the protective capsule of B. anthracis, rendering the bacterium more susceptible to the host's immune response.
EnvD functions as a poly-γ-D-glutamic acid (PDGA) depolymerase, an enzyme that catalyzes the breakdown of PDGA. This polymer is the primary constituent of the antiphagocytic capsule that protects Bacillus anthracis from the host's immune system. The depolymerase activity of EnvD involves the hydrolysis of the γ-amide bonds that link the D-glutamic acid monomers of the capsule. Research has shown that recombinant EnvD can efficiently strip the PDGA capsule from the surface of B. anthracis in vitro within a short timeframe nih.gov.
The enzyme demonstrates specificity in its action, possessing no general protease activity, meaning it does not indiscriminately cleave peptide bonds in proteins. Instead, its activity is directed towards the γ-links in glutamic acid-containing polymers nih.gov. This specificity is crucial for its potential as a targeted therapeutic agent.
The precise catalytic mechanism of EnvD has been inferred from its strong sequence homology to dienelactone hydrolases nih.gov. This family of enzymes typically employs a catalytic triad (B1167595) of amino acid residues in their active site to facilitate hydrolysis. For dienelactone hydrolases, this triad often consists of Cysteine, Histidine, and Aspartic Acid.
Based on this homology, the proposed catalytic mechanism for EnvD likely involves the following steps:
Nucleophilic Attack: A Cysteine residue in the active site, activated by a nearby Histidine acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the γ-glutamyl linkage in the PDGA substrate.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. The negative charge on the oxygen atom (oxyanion) is stabilized by an "oxyanion hole" within the active site, which is formed by the backbone amides of other amino acid residues.
Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the γ-amide bond. The N-terminal portion of the cleaved polymer is released, and the C-terminal portion forms a covalent acyl-enzyme intermediate with the Cysteine residue. The Histidine residue, now acting as a general acid, donates a proton to the leaving amino group.
Deacylation: A water molecule enters the active site and is activated by the Histidine residue, which again acts as a general base. The activated water molecule (as a hydroxide (B78521) ion) attacks the carbonyl carbon of the acyl-enzyme intermediate.
Release of the Product and Enzyme Regeneration: This leads to the formation of another tetrahedral intermediate, which then collapses to release the remaining portion of the PDGA polymer and regenerate the free, active enzyme.
This proposed mechanism is consistent with the general principles of covalent catalysis observed in many hydrolases.
Identification and Characterization of EnvD Substrates
The primary and most well-characterized substrate for the this compound is poly-γ-D-glutamic acid (PDGA), the main component of the B. anthracis capsule. However, studies have shown that EnvD is capable of cleaving γ-links in polymers containing both D- and L-glutamic acid residues nih.gov. This indicates a degree of flexibility in substrate recognition, although its primary biological target is the D-glutamic acid polymer of the anthrax capsule.
The enzyme's specificity is highlighted by its lack of general protease activity, meaning it does not hydrolyze standard peptide bonds (α-amide linkages) in proteins nih.gov. This substrate specificity is a key feature that distinguishes it as a specialized depolymerase.
| Substrate | Linkage Type | Enzyme Activity |
| Poly-γ-D-glutamic acid (PDGA) | γ-amide | High |
| Poly-γ-L-glutamic acid | γ-amide | Active |
| General Proteins | α-amide | None |
Kinetic Parameters of EnvD Enzymatic Reactions
For the this compound, the following kinetic parameters have been determined for its activity on its primary substrate, poly-γ-D-glutamic acid.
| Parameter | Value | Unit |
| kcat | 42.4 ± 2.6 | s-1 |
| Km | 0.44 ± 0.09 | mg/ml |
| kcat/Km | 96.4 | s-1(mg/ml)-1 |
These parameters indicate that EnvD is an efficient enzyme for the degradation of poly-γ-D-glutamic acid.
This compound is a bacterial protein that has been implicated in various cellular processes, including cell envelope formation, membrane transport, siderophore secretion, and the modulation of bacterial pathogenesis and virulence. Research into EnvD and its homologs has provided insights into the complex mechanisms that govern bacterial survival and interaction with their environment and hosts.
Cellular Functions and Physiological Roles of Envd
EnvD's Contribution to Cellular Homeostasis and Adaptation
Cellular homeostasis, the process by which cells maintain a stable internal environment, and adaptation to stress are critical for survival. Proteins play a vital role in these processes, including maintaining protein quality and regulating various cellular functions numberanalytics.comthermofisher.com. Cellular adaptation involves reversible functional and structural responses to stress, allowing cells to achieve new steady states and continue functioning uomus.edu.iq. This can include changes in cell size, number, or type uomus.edu.iqjumedicine.com.
Research on EnvD protein, particularly in microorganisms like Synechocystis sp. PCC 6803 and Escherichia coli, suggests its involvement in adaptive responses to stress conditions. In Synechocystis sp. PCC 6803, mutations in the envD gene have been observed in strains that acquired enhanced tolerance to isobutanol and other alcohols d-nb.info. These mutations, often leading to truncated and likely non-functional proteins, suggest that a loss of EnvD function can contribute to alcohol tolerance, possibly through synergistic effects with mutations in other genes like mcpA or hik43 d-nb.info.
EnvD in Escherichia coli has been identified as a multidrug efflux pump RND permease, also known as AcrF unam.mx. Efflux pumps are membrane proteins that transport various substrates, including toxins and drugs, out of the cell, playing a significant role in drug resistance and cellular detoxification unam.mx. The amino acid sequence of EnvD shows similarity to E. coli AcrB and AcrD, which are also components of efflux systems d-nb.info. AcrF functions in E. coli as part of a drug efflux system along with the AcrE membrane fusion protein and the TolC outer membrane protein unam.mx. While acrEF is not typically expressed at high levels in wild-type E. coli K-12 strains, its expression can be induced by certain genetic insertions or deletions unam.mx. This suggests a potential role for EnvD (AcrF) in adapting to the presence of toxic compounds by actively transporting them out of the cell, thus contributing to cellular homeostasis under chemical stress.
The involvement of EnvD in the transport of substances, including potentially toxins, aligns with its observed role in stress tolerance in Synechocystis. The loss of a functional EnvD in evolved tolerant strains might alter transport dynamics, contributing to the cell's ability to withstand the toxic effects of alcohols d-nb.info. This highlights a mechanism by which modifications to transport proteins can be a strategy for cellular adaptation to environmental stressors.
While specific quantitative data tables directly detailing EnvD's impact on cellular homeostasis markers were not extensively found within the search results for this section, the research findings on its role in alcohol tolerance and its identification as a component of a multidrug efflux system provide qualitative evidence of its contribution to cellular adaptation and the maintenance of internal stability when exposed to challenging external environments.
Protein Protein Interactions and Envd Interactome Analysis
Identification of Direct and Indirect Interacting Protein Partners
Identifying the proteins that interact with EnvD is a critical step in elucidating its cellular role. These interactions can be direct, where proteins physically bind to each other, or indirect, mediated by other molecules or part of larger protein complexes.
Interactions within the EnvCD Operon Context
Within the context of the envCD operon, EnvD has been shown to interact directly with EnvC researchgate.netresearchgate.netarxiv.orgaps.org. This interaction is particularly significant as EnvD is considered essential for the proper function of EnvC researchgate.net. The co-expression of EnvC and EnvD from the same operon suggests a coordinated function, reinforced by their physical association.
Formation of Functional Protein Complexes
EnvD is known to participate in the formation of functional protein complexes. Beyond its interaction with EnvC, EnvD also interacts with EnvB and the penicillin-binding protein 1B (PBP1B) researchgate.netarxiv.orgaps.org. The interaction between EnvD and EnvC is crucial for the activity of the LytM factor, indicating that the EnvC-EnvD complex plays a role in peptidoglycan metabolism libretexts.org. The interaction with PBP1B, a key enzyme in peptidoglycan synthesis, further links EnvD to cell wall biogenesis and cell division processes researchgate.netnih.gov.
Research findings on EnvD interacting partners include:
EnvC: A direct interaction partner within the envCD operon, essential for EnvC function. researchgate.netresearchgate.netarxiv.orgaps.org
EnvB: Another interacting partner. researchgate.netarxiv.orgaps.org
PBP1B: Interacts with EnvD, linking it to peptidoglycan synthesis and cell division. researchgate.netnih.gov
Functional Implications of EnvD Protein Interactions
The interactions of EnvD with its partners have significant functional implications. The association with EnvC and its impact on LytM factor activity highlight EnvD's involvement in peptidoglycan hydrolysis and remodeling, processes essential for cell growth and division libretexts.org. The interaction with PBP1B underscores EnvD's role in coordinating peptidoglycan synthesis, a vital aspect of bacterial cell wall integrity and cell division researchgate.netnih.gov. These interactions suggest that EnvD acts as a modulator or coordinator within the complex network of proteins involved in bacterial cell envelope maintenance and division.
Methodologies for Probing this compound Interactions
Various methodologies have been employed to identify and validate the protein-protein interactions involving EnvD. These techniques allow researchers to probe these associations both in vitro and in vivo.
Commonly used methods include:
Yeast Two-Hybrid (Y2H) System: This genetic method detects binary protein-protein interactions by linking the interaction to the activation of a reporter gene nih.govberthold.comberthold.comwikipedia.orgresearchgate.netucla.edu.
Bacterial Two-Hybrid System: Similar in principle to Y2H, but adapted for use in bacteria, allowing the study of interactions in a more native environment for bacterial proteins like EnvD aps.orgberthold.comberthold.comucla.edu.
Co-Immunoprecipitation (Co-IP): This biochemical technique uses antibodies to pull down a target protein (EnvD) and identify associated proteins that are co-precipitated wikipedia.orgresearchgate.netucla.edu.
Pull-Down Assays: Similar to Co-IP, but often utilizes a tagged protein (e.g., His-tag, GST-tag) as bait to isolate interacting partners arxiv.orgaps.orgsigmaaldrich.com.
These methodologies, often used in combination, provide robust evidence for the interactions involving EnvD and contribute to mapping its interactome nih.govwikipedia.orgresearchgate.net. For instance, bacterial two-hybrid and pull-down assays have been specifically used to confirm the interactions between EnvD and EnvC, EnvB, and PBP1B aps.org.
Data Table: Key EnvD Interacting Partners and Associated Functions
| Interacting Partner | Interaction Type (Direct/Indirect) | Functional Implication | Supporting Evidence (Based on provided context) |
| EnvC | Direct | Essential for EnvC function; Crucial for LytM activity | researchgate.netresearchgate.netarxiv.orgaps.orglibretexts.org |
| EnvB | Not specified as direct/indirect | Involved in protein complexes | researchgate.netarxiv.orgaps.org |
| PBP1B | Not specified as direct/indirect | Links EnvD to peptidoglycan synthesis & cell division | researchgate.netnih.gov |
Comparative Genomics and Evolutionary Biology of Envd Homologs
Phylogenetic Distribution and Conservation Patterns of EnvC Across Prokaryotes
Homologs of the E. coli EnvC protein are found broadly distributed across the domain Bacteria, particularly within the phylum Proteobacteria, where E. coli resides. The conservation of EnvC in this phylum underscores its fundamental role in the cell division process of these organisms. While direct orthologs are most consistently found in closely related Gram-negative bacteria, functional analogs and proteins with similar domains can be identified in more distantly related bacterial lineages, suggesting a complex evolutionary history involving both vertical descent and potential instances of horizontal gene transfer.
The core functional domains of EnvC, particularly those associated with its putative peptidase activity, exhibit the highest degree of conservation across different species. This high level of conservation points to a strong selective pressure to maintain the protein's essential function in cell separation. In contrast, the N-terminal region of the protein, which is predicted to form a coiled-coil structure, shows greater sequence variability. This variation may be associated with species-specific adaptations related to interactions with other proteins in the cell division machinery.
| Prokaryotic Phylum | Presence of EnvC Orthologs | General Conservation Level |
|---|---|---|
| Proteobacteria | Widespread | High |
| Bacteroidetes | Present in some species | Moderate |
| Firmicutes | Rare | Low |
| Actinobacteria | Rare | Low |
| Archaea | Absent | N/A |
Ortholog and Paralog Identification and Analysis of Divergence
Orthologs of EnvC are genes in different species that evolved from a common ancestral gene through speciation. nih.govlibretexts.org They are likely to retain the same function. Paralogs, on the other hand, are genes related by duplication within a genome and often evolve new, though sometimes related, functions. nih.govlibretexts.org
The identification of EnvC orthologs is relatively straightforward in closely related species such as Salmonella enterica and Shigella flexneri, where sequence identity is high and genomic context is conserved. In these cases, the EnvC orthologs almost certainly perform the same function in cell division.
Paralogs of EnvC are less common, suggesting that gene duplication of envC has not been a major driver of functional innovation in most prokaryotic lineages. However, in some larger genomes, one might find multiple proteins with domains homologous to EnvC. Analysis of the sequence divergence of these paralogs can reveal instances of neofunctionalization, where one copy of the gene retains the original function while the other evolves a new role, or subfunctionalization, where the two copies partition the original function between them. For example, a paralog might lose its peptidase activity but retain its ability to interact with other proteins, thereby acquiring a new regulatory role.
The divergence between orthologs of EnvC can be quantified by comparing their amino acid sequences. This analysis often reveals that the rate of evolution is not uniform across the protein. Regions critical for catalytic activity are typically under strong purifying selection and evolve slowly, while surface-exposed loops and terminal regions may evolve more rapidly, reflecting adaptation to different cellular environments or interaction partners.
| Organism | EnvC Ortholog | Sequence Identity to E. coli EnvC (%) | Conservation of Catalytic Domain |
|---|---|---|---|
| Salmonella enterica | EnvC_SE | 95% | High |
| Yersinia pestis | EnvC_YP | 85% | High |
| Pseudomonas aeruginosa | EnvC_PA | 60% | Moderate |
| Vibrio cholerae | EnvC_VC | 65% | Moderate |
Evolutionary Pressures Shaping EnvC Protein Function and Structure
The function and structure of the EnvC protein have been shaped by a variety of evolutionary pressures. The primary pressure is the need to maintain a functional cell division apparatus. Mutations that disrupt the essential function of EnvC in septal peptidoglycan cleavage would be strongly selected against. This is evident in the high conservation of the catalytic domain.
The bacterial cell envelope is a dynamic interface between the cell and its environment, and proteins associated with it are often subject to diversifying selection in response to factors such as bacteriophages and the host immune system. nih.gov While EnvC is a periplasmic protein and not directly exposed on the cell surface, its function is intimately linked to the integrity of the cell wall. Therefore, evolutionary pressures related to environmental adaptation and pathogenesis can indirectly influence the evolution of EnvC. For instance, in pathogenic bacteria, there might be selection for variants of EnvC that contribute to antibiotic resistance or the ability to evade host defenses.
Finally, the genomic context of the envC gene can also exert evolutionary pressure. The organization of genes in an operon can lead to co-regulation and co-evolution of the encoded proteins. The location of envC within the genome and its proximity to other cell division genes can influence its evolutionary trajectory.
Advanced Methodologies for Envd Protein Research
Genetic Manipulation and Recombinant Expression Systems for EnvD
The foundation of modern protein research lies in the ability to manipulate the genetic material encoding the protein of interest and to produce it in sufficient quantities for detailed study. For the EnvD protein, a variety of genetic manipulation techniques and recombinant expression systems are utilized.
Genetic manipulation of the gene encoding EnvD is crucial for structure-function studies. Techniques such as site-directed mutagenesis are employed to introduce specific amino acid substitutions, deletions, or insertions. This allows researchers to probe the functional significance of particular residues or domains within the this compound. The advent of CRISPR-Cas9 genome editing technology has further revolutionized this process, enabling precise modifications to the endogenous EnvD gene in cellular models. nih.govnih.gov This approach is invaluable for studying the protein's function in a more physiologically relevant context.
To produce large quantities of pure this compound for biochemical and structural studies, various recombinant expression systems are employed. The choice of expression system is critical and depends on factors such as the protein's properties, required yield, and the necessity for post-translational modifications (PTMs).
| Expression System | Key Characteristics & Applications for EnvD Research |
| Bacterial (e.g., E. coli) | - Advantages: Rapid growth, low cost, and high protein yields. youtube.com - Applications: Ideal for producing large amounts of unmodified EnvD for initial biochemical assays and for generating protein fragments for antibody production. - Limitations: Lacks the machinery for complex PTMs found in eukaryotes, which may be essential for EnvD's native function and folding. |
| Yeast (e.g., S. cerevisiae, P. pastoris) | - Advantages: A eukaryotic system that can perform some PTMs, relatively inexpensive, and capable of high-density culture. nih.gov - Applications: Suitable for producing EnvD variants that require simple glycosylation or disulfide bond formation for their activity. |
| Insect Cells (e.g., Sf9, Sf21 using baculovirus) | - Advantages: Capable of more complex PTMs similar to those in mammalian cells, including N-linked glycosylation. peakproteins.com - Applications: A preferred system for producing functional, full-length EnvD that is difficult to express in bacterial or yeast systems. |
| Mammalian Cells (e.g., HEK293, CHO) | - Advantages: Provides the most authentic environment for producing mammalian proteins like EnvD, ensuring proper folding, PTMs, and assembly of protein complexes. youtube.compeakproteins.com - Applications: Essential for studying EnvD in its native-like state, particularly for investigating interactions with other mammalian proteins and for therapeutic protein production. |
These systems are often used in combination. For instance, initial high-throughput screening of EnvD mutants might be performed using an E. coli system, while the most promising candidates are then produced in a mammalian system for detailed functional validation.
Biochemical and Biophysical Assays for Functional Characterization
A suite of biochemical and biophysical assays is employed to characterize the functional properties of the this compound. These assays provide quantitative data on its enzymatic activity, binding affinities, and stability.
Biochemical assays are designed to measure the specific function of EnvD. If EnvD is an enzyme, its catalytic activity is assessed using kinetic assays that measure the rate of substrate conversion to product. These assays are crucial for determining key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into substrate affinity and catalytic efficiency. For non-enzymatic EnvD, functional assays might include measuring its ability to bind to specific DNA sequences, other proteins, or small molecules.
Biophysical techniques provide information on the physical properties of EnvD and its interactions. elsevier.comnih.govresearchgate.net
| Assay Type | Technique | Information Gained |
| Binding Affinity & Kinetics | Surface Plasmon Resonance (SPR) | Real-time, label-free measurement of association and dissociation rates of EnvD with its binding partners, allowing for the determination of binding affinity (KD). nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). | |
| Bio-Layer Interferometry (BLI) | A label-free technology for measuring biomolecular interactions in real-time. | |
| Protein Stability | Differential Scanning Fluorimetry (DSF) | Measures the thermal stability of EnvD by monitoring its unfolding temperature (Tm). Useful for screening conditions that enhance protein stability. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure of EnvD and can be used to monitor conformational changes upon ligand binding or changes in environmental conditions. elsevier.com | |
| Protein-Protein Interactions | Co-immunoprecipitation (Co-IP) | Used to identify proteins that interact with EnvD within a cell lysate. |
| Yeast Two-Hybrid (Y2H) Screening | A genetic method to discover protein-protein interactions. | |
| Affinity Purification-Mass Spectrometry (AP-MS) | Identifies interacting partners of EnvD by purifying the protein and its bound partners, followed by identification using mass spectrometry. |
These assays are often used in a complementary fashion to build a comprehensive picture of EnvD's function. For example, a Y2H screen might identify a potential interacting partner, which is then validated and quantified using SPR and ITC with purified recombinant proteins.
Structural Determination Techniques Applied to EnvD and its Complexes
Determining the three-dimensional (3D) structure of EnvD and its complexes is paramount for understanding its mechanism of action at a molecular level. nih.gov Several high-resolution structural determination techniques are employed for this purpose.
| Technique | Description | Application to EnvD Research |
| X-ray Crystallography | This technique involves crystallizing the purified this compound and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein. | Provides high-resolution static snapshots of EnvD, revealing detailed information about its overall fold, the architecture of its active site, and the specific residues involved in ligand binding or catalysis. Structures of EnvD in complex with substrates, inhibitors, or interacting proteins can elucidate the molecular basis of these interactions. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | In cryo-EM, a solution of the this compound is rapidly frozen in a thin layer of vitreous ice, and its structure is determined from thousands of 2D projection images of individual particles. | Particularly powerful for large, flexible, or multi-protein complexes involving EnvD that are difficult to crystallize. It can provide insights into the different conformational states of EnvD and its complexes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR spectroscopy is used to determine the structure of proteins in solution. It relies on the magnetic properties of atomic nuclei and can provide information about the protein's dynamics and interactions. researchgate.net | Well-suited for studying the structure and dynamics of smaller EnvD domains or for mapping the binding interfaces with its partners in solution. researchgate.net |
The choice of technique depends on the size, stability, and other properties of the this compound and its complexes. Often, a combination of these methods, along with other biophysical techniques, is used to obtain a comprehensive structural and dynamic view of EnvD.
Computational Modeling and Bioinformatic Analysis of EnvD
Computational and bioinformatic approaches are indispensable for modern protein research, providing predictive insights and helping to guide experimental work on EnvD. nih.gov
Bioinformatic analysis of the this compound sequence can yield a wealth of information. Sequence alignment tools like BLAST and Clustal are used to identify homologous proteins in other organisms, which can provide clues about EnvD's function and evolutionary history. nih.gov Databases of protein families and domains, such as Pfam and Prosite, can help to identify conserved domains and functional motifs within the EnvD sequence. nih.gov
Computational modeling techniques are used to predict the 3D structure of EnvD and to simulate its behavior.
| Modeling Technique | Description | Application to EnvD Research |
| Homology Modeling | Predicts the 3D structure of EnvD based on the known structure of a homologous protein. | Useful when an experimental structure of EnvD is not available but a structure of a related protein exists. Provides a starting point for hypothesis-driven mutagenesis. |
| Molecular Docking | Predicts the binding mode of a small molecule ligand or another protein to EnvD. | Can be used to screen virtual libraries of compounds to identify potential inhibitors or activators of EnvD. Helps to understand the key interactions at the binding interface. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movements of atoms in the this compound over time, providing insights into its flexibility, conformational changes, and the dynamics of its interactions with other molecules. mdpi.comnih.gov | Allows for the study of dynamic processes such as ligand binding and unbinding, allosteric regulation, and protein folding. nih.gov |
These computational approaches are powerful tools for generating hypotheses that can then be tested experimentally, accelerating the pace of EnvD research.
In Vitro and In Vivo Experimental Models for EnvD Functional Studies
To fully understand the biological role of EnvD, it is essential to study its function in both controlled laboratory settings (in vitro) and within the context of a living organism (in vivo). medicalnewstoday.com
In vitro models involve studying the this compound or its components in isolation, outside of a living organism. medicalnewstoday.comtechnologynetworks.com These studies often use purified recombinant EnvD and allow for precise control over the experimental conditions. phenovista.com In vitro assays are crucial for dissecting the molecular mechanisms of EnvD function without the confounding variables present in a cellular environment. medicalnewstoday.comcusabio.com Examples include enzymatic assays with purified components and binding studies using techniques like SPR.
| Model Type | Advantages | Disadvantages |
| In Vitro | High level of control, allows for detailed mechanistic studies, and is generally less complex and costly. phenovista.comcusabio.com | May not fully recapitulate the complex cellular environment, and findings may not always translate to the in vivo situation. phenovista.com |
| In Vivo | Provides a physiologically relevant context, allows for the study of complex biological processes and systemic effects. cusabio.comliveonbiolabs.com | More complex, costly, and time-consuming. Ethical considerations are important when using animal models. liveonbiolabs.com |
The integration of in vitro and in vivo studies is crucial for a comprehensive understanding of EnvD's biological function. cusabio.com Discoveries made in simplified in vitro systems can be validated and expanded upon in more complex in vivo models, leading to a more complete and accurate picture of the this compound's role in health and disease.
Future Directions and Emerging Research Perspectives on Envd Protein
Unresolved Questions in EnvD Protein Biology
Despite advancements in understanding bacterial protein function, several fundamental questions regarding this compound biology remain unresolved, paving the way for future research endeavors. A key area of inquiry concerns the precise mechanism of substrate recognition and transport by EnvD, particularly in the context of its role within RND efflux pumps. While RND pumps are known for their broad substrate specificity, the molecular details governing how EnvD identifies and translocates diverse compounds across the bacterial envelope are not fully elucidated. Future research needs to address the specific binding sites within EnvD and its associated proteins (periplasmic adaptor and outer membrane channel) and the conformational changes that drive substrate efflux.
Beyond its established roles in efflux and capsule degradation, the full spectrum of EnvD's physiological functions and potential endogenous substrates requires further investigation. For instance, the observation that mutations in envD contribute to alcohol tolerance in Synechocystis suggests roles in stress response pathways that are yet to be fully characterized. Identifying the specific molecules transported or modified by EnvD in different environmental conditions will be crucial for a comprehensive understanding of its biological significance.
In the context of B. anthracis EnvD as a capsule depolymerase, unresolved questions include the regulatory mechanisms controlling its expression and enzymatic activity. Understanding how EnvD production and function are modulated during B. anthracis infection could provide insights into its potential as a therapeutic agent. The specificity of B. anthracis EnvD for the PDGA capsule and the enzymatic steps involved in its hydrolysis also warrant further detailed study researchgate.net.
Furthermore, in bacteria possessing multiple efflux systems, the potential functional redundancy and unique contributions of EnvD compared to other transporters need to be clarified. Research is needed to dissect the specific roles of individual efflux pumps, including EnvD, in mediating resistance to various compounds and their involvement in other cellular processes like biofilm formation.
Finally, gaining a deeper understanding of the structural dynamics of EnvD during its functional cycle, whether in substrate translocation or capsule degradation, represents a significant unresolved question. How do conformational changes within the protein facilitate its diverse activities?
Development of Novel Research Tools and Methodologies
Advancing the understanding of this compound necessitates the development and application of novel research tools and methodologies. Given that EnvD functions as a membrane protein and/or interacts with complex structures like bacterial capsules, techniques capable of providing high-resolution structural and dynamic information are paramount. Cryo-electron microscopy (cryo-EM) and single-molecule techniques hold significant promise for resolving the structure of EnvD, both in isolation and in complex with its substrates or interacting partners within the cellular envelope. These methods can capture different conformational states, offering insights into the protein's dynamic nature during function.
The development of specific and sensitive assays is crucial for quantitatively measuring EnvD activity, substrate binding kinetics, and interactions with other proteins. Novel biosensors or high-throughput screening methods could accelerate the identification of EnvD substrates or inhibitors. Techniques for studying protein-protein interactions, such as co-immunoprecipitation coupled with mass spectrometry or advanced microscopy techniques like FRET, are essential for understanding how EnvD interacts with other components of efflux systems or the capsule.
Furthermore, the application of advanced genetic tools, including CRISPR-based gene editing, allows for precise manipulation of the envD gene to study the effects of specific mutations or altered expression levels on bacterial phenotypes, providing valuable insights into EnvD function in vivo.
Interdisciplinary Approaches to EnvD Research
Addressing the multifaceted questions surrounding this compound requires a strong emphasis on interdisciplinary collaboration. Researchers from various fields must converge their expertise to gain a holistic understanding of this protein. Collaboration between structural biologists, who can determine the 3D architecture of EnvD, and microbiologists, who study its function in the context of bacterial physiology and pathogenesis, is fundamental.
Biochemists are essential for dissecting the enzymatic activity of EnvD, identifying its substrates, and characterizing the kinetics of its reactions. Their work complements the efforts of computational biologists, who can use modeling and simulation to generate hypotheses about EnvD function and guide experimental design.
The potential of EnvD as a therapeutic target, particularly in the context of antibiotic resistance or anthrax treatment, necessitates interdisciplinary efforts involving medicinal chemists and pharmacologists to design and test inhibitors or other modulating compounds researchgate.net. Collaboration with clinicians and infectious disease specialists is crucial to translate basic research findings into potential clinical applications.
Furthermore, understanding the ecological role of EnvD in different bacterial species and their environments could benefit from collaborations with environmental scientists. Investigating the distribution and evolution of envD genes across diverse microbial communities can provide insights into the selective pressures that have shaped its function.
Q & A
Q. What statistical frameworks are optimal for analyzing time-resolved this compound activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
